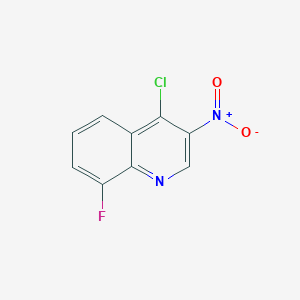

4-Chloro-8-fluoro-3-nitroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-8-fluoro-3-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocycle that has versatile applications in industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of numerous studies. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of chlorine, fluorine, and nitro groups at positions 4, 8, and 3 respectively, adds to the complexity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the chlorine, fluorine, and nitro groups. Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has shown that derivatives of nitrofluoroquinolone, including compounds related to 4-Chloro-8-fluoro-3-nitroquinoline, have significant antibacterial activities. For example, the synthesis of new 8-nitrofluoroquinolone models led to compounds with interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives exhibited good activity against S. aureus with minimal inhibitory concentration (MIC) values ranging approximately from 2-5 micrograms per milliliter, suggesting that more lipophilic groups could enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Anticancer Applications

The compound has also been involved in the synthesis of indenoisoquinoline topoisomerase I poisons, which are potent anticancer agents. A study discovered potent indenoisoquinoline topoisomerase I poisons that lacked the 3-nitro toxicophore, suggesting that fluorine and chlorine could replace the 3-nitro group with minimal loss of Top1 poisoning activity. This adjustment could help design novel indenoisoquinolines with improved safety profiles, thus contributing to cancer therapy with reduced potential safety risks (Beck et al., 2015).

Chemical Synthesis and Reactions

In chemical synthesis, the reaction of 3-fluoro-4-nitroquinoline 1-oxide, closely related to this compound, demonstrated that the fluorine atom of this compound could be replaced with nucleophiles such as OR- or NR2-containing compounds in neutral or alkaline media. This type of reaction is crucial for creating various derivatives with potential pharmacological activities (Araki et al., 1968).

Safety and Hazards

4-Chloro-8-fluoro-3-nitroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Quinoline and its derivatives, including 4-Chloro-8-fluoro-3-nitroquinoline, continue to be of interest in the fields of medicinal and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

Wirkmechanismus

Target of Action

Quinolines, the class of compounds to which “4-Chloro-8-fluoro-3-nitroquinoline” belongs, are known to interact with various enzymes and receptors in the body . The specific targets of “this compound” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Quinolines often work by inhibiting the function of their target enzymes or receptors, thereby affecting the biochemical processes these targets are involved in .

Biochemical Pathways

The biochemical pathways affected by “this compound” would depend on its specific targets. Quinolines can affect a variety of pathways, depending on their structure and the enzymes or receptors they interact with .

Eigenschaften

IUPAC Name |

4-chloro-8-fluoro-3-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGRDXZBIHWZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)